molecular formula C10H8ClNO2 B15364078 6-Chloro-8-methoxyquinolin-2(1H)-one

6-Chloro-8-methoxyquinolin-2(1H)-one

Cat. No.: B15364078
M. Wt: 209.63 g/mol
InChI Key: RSMQWTHWVJCQSE-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxyquinolin-2(1H)-one is a quinoline derivative characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 8th position of the quinoline ring system. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-methoxyquinolin-2(1H)-one typically involves the following steps:

  • Starting Materials: The synthesis begins with quinoline or its derivatives as the starting material.

  • Halogenation: Chlorination of the quinoline ring at the 6th position is achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Methoxylation: Introduction of the methoxy group at the 8th position is performed using methylation agents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

  • Oxidation: The final step involves the oxidation of the intermediate compound to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-8-methoxyquinolin-2(1H)-one undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH₃) or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, heat, and acidic conditions.

  • Reduction: LiAlH₄, H₂, catalysts like palladium on carbon (Pd/C).

  • Substitution: NH₃, amines, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Quinone derivatives, carboxylic acids.

  • Reduction: Hydroquinoline derivatives.

  • Substitution: Amine derivatives, substituted quinolines.

Scientific Research Applications

6-Chloro-8-methoxyquinolin-2(1H)-one has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including the development of antimalarial, anticancer, and antibacterial agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Chloro-8-methoxyquinolin-2(1H)-one exerts its effects involves the interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity.

  • Pathways Involved: The exact pathways depend on the specific application, but they often involve signaling cascades, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

6-Chloro-8-methoxyquinolin-2(1H)-one is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 5-Chloro-8-methoxyquinolin-2(1H)-one, 6-Chloro-7-methoxyquinolin-2(1H)-one, 7-Chloro-8-methoxyquinolin-2(1H)-one.

  • Uniqueness: The presence of the chlorine atom at the 6th position and the methoxy group at the 8th position gives this compound distinct chemical and biological properties compared to its analogs.

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Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

6-chloro-8-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H8ClNO2/c1-14-8-5-7(11)4-6-2-3-9(13)12-10(6)8/h2-5H,1H3,(H,12,13)

InChI Key

RSMQWTHWVJCQSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Cl)C=CC(=O)N2

Origin of Product

United States

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